N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine
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Overview
Description
Fmoc-2,3-dehydrophe-oh: is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in the protection of amines during peptide synthesis. The compound is characterized by the presence of a fluorenyl group attached to a dehydrophenylalanine moiety, making it a valuable tool in the synthesis of complex peptides and other organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-dehydrophe-oh typically involves the reaction of fluorenylmethyloxycarbonyl chloride with 2,3-dehydrophenylalanine. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the formation of a carbamate linkage between the Fmoc group and the amino acid .
Industrial Production Methods: Industrial production of Fmoc-2,3-dehydrophe-oh follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid on a solid support, and the resulting compound is purified through a series of washing and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2,3-dehydrophe-oh undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dehydrophenylalanine moiety to phenylalanine or other reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various protected and deprotected amino acid derivatives, which are useful intermediates in peptide synthesis and other organic transformations .
Scientific Research Applications
Chemistry: Fmoc-2,3-dehydrophe-oh is extensively used in the synthesis of complex peptides and proteins. Its ability to protect amine groups during peptide bond formation makes it a valuable tool in solid-phase peptide synthesis (SPPS) .
Biology: In biological research, Fmoc-2,3-dehydrophe-oh is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptide-based inhibitors and probes .
Medicine: The compound is used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and neurological disorders. Its stability and ease of deprotection make it suitable for use in drug development .
Industry: In the industrial sector, Fmoc-2,3-dehydrophe-oh is used in the production of specialty chemicals and materials. It is also employed in the synthesis of biocompatible hydrogels and other advanced materials .
Mechanism of Action
The mechanism of action of Fmoc-2,3-dehydrophe-oh involves the protection of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, such as treatment with piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Boc (tert-butyloxycarbonyl): Another widely used protecting group for amines, but it is acid-labile.
Cbz (carbobenzoxy): Used for protecting amines, but requires hydrogenolysis for deprotection.
Tosyl (p-toluenesulfonyl): Used for protecting hydroxyl and amine groups, but is less commonly used in peptide synthesis.
Uniqueness: Fmoc-2,3-dehydrophe-oh is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting other protecting groups or the peptide-resin linkage .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJHRNYJRVXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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